molecular formula C16H21NO2 B1617105 (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol CAS No. 4199-09-1

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol

货号: B1617105
CAS 编号: 4199-09-1
分子量: 259.34 g/mol
InChI 键: AQHHHDLHHXJYJD-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, also known as S-propranolol or levopropranolol, is the pharmacologically active enantiomer of the non-selective β-adrenergic receptor antagonist propranolol . Its structure features a naphthalene ring linked via an ether group to a propan-2-ol backbone, with an isopropylamine substituent. The stereochemistry at the C2 position (S-configuration) is critical for its β-blocking activity, as it enhances binding affinity to β1- and β2-adrenoceptors compared to the R-enantiomer .

Clinically, S-propranolol is used in hypertension, arrhythmias, and migraine prophylaxis. Its mechanism involves competitive inhibition of catecholamine binding to β-receptors, reducing cardiac output and renin secretion .

生物活性

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, commonly referred to as a derivative of propranolol, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
CAS Number: 4199-09-1
IUPAC Name: this compound

The compound's structure consists of a naphthalene ring connected to a propanolamine moiety, which is known to influence its biological interactions.

This compound primarily functions as a beta-blocker , similar to propranolol. It exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of various physiological processes, including heart rate and blood pressure.

Pharmacological Effects

  • Cardiovascular Effects:
    • Reduces heart rate and myocardial contractility.
    • Effective in managing hypertension and anxiety-related tachycardia.
  • Anti-inflammatory Properties:
    • Exhibits anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
    • Potential use in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Neuroprotective Effects:
    • May protect against neurodegeneration by modulating neurotransmitter release.
    • Investigated for potential benefits in conditions like Alzheimer's disease.

Study 1: Cardiovascular Impact

A clinical trial involving patients with anxiety disorders showed that administration of this compound resulted in significant reductions in heart rate and anxiety symptoms compared to placebo controls. The study highlighted the compound's efficacy in managing acute anxiety responses.

Study 2: Anti-inflammatory Mechanism

Research conducted on animal models indicated that the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases. The study emphasized the need for further investigation into its long-term effects on chronic inflammation.

Study 3: Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding positions the compound as a candidate for neuroprotective therapies.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityClinical Applications
PropranololBeta-blockerHypertension, anxiety
AtenololBeta-blockerHypertension, angina
CarvedilolBeta-blocker, antioxidantHeart failure, hypertension

The comparative analysis indicates that while this compound shares similar properties with established beta-blockers, its unique structural features may confer additional therapeutic benefits.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol, and what reaction conditions optimize yield?

  • Methodology :

Formation of Naphthalen-1-yloxy Intermediate : React 1-naphthol with a halogenated propanol derivative (e.g., propargyl bromide) in a polar aprotic solvent (DMF) using K₂CO₃ as a base to generate the oxyanion intermediate .

Coupling with Isopropylamine : Introduce isopropylamine under basic conditions to form the secondary amine linkage. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

Purification : Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and remove solvents under reduced pressure. Yield optimization requires precise stoichiometric ratios and temperature control (room temperature for initial steps) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., naphthalene ring protons at δ 7.2–8.2 ppm, hydroxyl and amine protons) .
  • HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed melting point (163–166°C) with pharmacopeial standards .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental results for this compound's interaction with serum albumin?

  • Methodology :

  • Experimental Binding Assays : Perform fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
  • Computational Validation : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to model interactions with residues like ARG145 and HIS146 in human serum albumin. Discrepancies may arise from solvent effects or protonation states .

Q. What strategies are effective for impurity profiling during synthesis, and how are major impurities identified?

  • Methodology :

  • HPLC-MS : Use gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times with reference standards (e.g., 1,3-bis(naphthalen-1-yloxy)propan-2-ol, a common dimeric impurity) .
  • Spiking Experiments : Add known impurities (e.g., tertiary amine derivatives) to confirm identity via co-elution .

Q. What challenges arise in crystallographic structure determination of this compound, and how can SHELX software address them?

  • Methodology :

  • Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain single crystals. Challenges include twinning or disorder in the naphthalene moiety .
  • Refinement with SHELXL : Use twin refinement for twinned data and restraints for flexible side chains. Validate with R-factor convergence (<5%) .

Q. How can the compound's susceptibility to oxidation be systematically evaluated, and what derivatives are formed?

  • Methodology :

  • Oxidative Stability Tests : Expose the compound to KMnO₄ (acidic conditions) or CrO₃ and monitor degradation via LC-MS. Major products include ketones (e.g., 3-(naphthalen-1-yloxy)-2-oxopropan-1-amine) .
  • Kinetic Studies : Measure reaction rates under varying pH and temperature to identify stability thresholds .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methods .
  • For advanced queries, integrate experimental and computational workflows to address data contradictions .
  • Safety protocols must align with OSHA and GHS standards .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Racemic Propranolol [(2RS)-1-[(1-Methylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol]

Key Differences :

  • Stereochemistry: Racemic propranolol is a 50:50 mixture of S- and R-enantiomers. Only the S-form exhibits significant β-blocking activity, while the R-form is ~100-fold less potent .
  • Pharmacokinetics : The racemic form has variable metabolic clearance due to enantioselective hepatic metabolism (e.g., CYP2D6 preferentially metabolizes the R-enantiomer) .
  • Clinical Use : Despite lower potency per dose, the racemic form is widely used due to historical precedence and cost-effectiveness .

Dexpropranolol [(2R)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol]

Key Differences :

  • Applications: Limited clinical use; primarily studied for niche applications like migraine with aura due to serotonergic modulation .

Nadolol [(2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol]

Structural Differences :

  • Amino Substituent: Nadolol replaces the isopropyl group with a tert-butyl group, increasing hydrophilicity and renal excretion .
  • Pharmacokinetics: Longer half-life (~20 hours) permits once-daily dosing, unlike propranolol’s 3–6 hour half-life .

Pindolol [1-(1H-Indol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol]

Structural Differences :

  • Aryloxy Group : Replaces naphthalene with an indole ring, conferring partial ISA (agonist activity at β-receptors) .
  • Clinical Implications : ISA reduces bradycardia risk but may worsen hypertension in certain patients. Used for hypertension with comorbid depression due to serotonin modulation .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features Stereochemistry β1/β2 Selectivity ISA Half-Life (h) Clinical Use
S-Propranolol Naphthalene, isopropylamine S-enantiomer Non-selective No 3–6 Arrhythmia, migraine
Racemic Propranolol Naphthalene, isopropylamine Racemic (S + R) Non-selective No 3–6 Hypertension, angina
Dexpropranolol Naphthalene, isopropylamine R-enantiomer Negligible No 3–6 Investigational (migraine)
Nadolol Naphthalene, tert-butylamine Racemic Non-selective No 20 Hypertension, long-term use
Pindolol Indole, isopropylamine Racemic Non-selective Yes 3–4 Hypertension with ISA needed

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) LogP
S-Propranolol Not reported Moderate (HCl salt) 3.03
Racemic Propranolol 163–166 Soluble (HCl salt) 3.03
Nadolol 124–126 Low 1.42
Pindolol 168–170 Moderate 1.75

Research Findings and Clinical Implications

  • Stereochemistry Matters: The S-enantiomer of propranolol is 100-fold more potent than the R-form, underscoring the importance of enantiopure formulations for precision medicine .
  • Structural Modifications: Altering the aryloxy group (naphthalene → indole in pindolol) or amino substituent (isopropyl → tert-butyl in nadolol) significantly impacts receptor interaction, pharmacokinetics, and side-effect profiles .
  • Metabolic Considerations: Enantioselective metabolism of racemic propranolol may lead to unpredictable drug levels, favoring the use of S-propranolol in patients with CYP2D6 polymorphisms .

准备方法

Preparation of the Epoxide Intermediate

Starting Materials and Reaction Conditions

Reaction Mechanism and Outcome

The phenolic hydroxyl group of naphthol is deprotonated by KOH, enabling nucleophilic substitution on the chloromethyl group of epichlorohydrin, yielding 2-[(naphthalen-1-yloxy)methyl]oxirane (an epoxide derivative). This intermediate is purified by extraction with ethyl acetate, washing, drying, and crystallization from hexane. Yield is typically around 60-65% with melting points near 50-55 °C.

Data Table 1: Epoxide Intermediate Preparation

Parameter Details
Reactants 1-naphthol, (±)-2-(chloromethyl)oxirane
Base KOH (0.169 mol)
Solvent Water
Reaction time 48 hours at room temperature
Purification Extraction, drying, crystallization
Yield ~63%
Melting point 50-55 °C

Ring-Opening of Epoxide with Isopropylamine

Reaction Setup

  • Reagents: Epoxide intermediate and isopropylamine in equimolar amounts.
  • Solvent: Ethanol (EtOH).
  • Conditions: Initial stirring at 30 °C for 2 hours, followed by reflux for 4 hours.

Reaction Mechanism

Isopropylamine acts as a nucleophile, opening the epoxide ring to form the β-amino alcohol structure characteristic of propranolol. The reaction proceeds under mild conditions and yields the racemic mixture of aryloxyaminopropanols.

Workup and Purification

  • Removal of ethanol and excess amine under vacuum.
  • Dilution with water and extraction with diethyl ether.
  • Drying over potassium carbonate (K2CO3).
  • Evaporation of solvent to isolate the free base.
  • Optional crystallization from suitable solvents.
  • Formation of salts (e.g., hydrochloride or fumarate) by adding acid solutions in ether.

Data Table 2: Ring-Opening Reaction Parameters

Parameter Details
Reactants Epoxide intermediate, isopropylamine
Solvent Ethanol
Temperature 30 °C (2 h), then reflux (4 h)
Workup Vacuum removal, water dilution, ether extraction
Product form Free base or acid salts
Yield High, typically >80%

Stereochemical Considerations and Enantioselective Synthesis

  • The described method typically yields racemic mixtures (2RS).
  • Enantioselective synthesis or resolution methods are required to isolate the (2S)-enantiomer.
  • Techniques such as chiral chromatography or asymmetric catalysis can be employed.
  • Research shows that the (S)-enantiomer exhibits the desired pharmacological activity.

Alternative and Industrial Preparation Methods

Phase Transfer Catalysis Route

  • Starting from naphthol, epichlorohydrin, and isopropylamine.
  • Use of a phase transfer catalyst and alkali in a suitable solvent.
  • Mild reaction conditions with simplified process steps.
  • Advantages include easier control, lower cost raw materials, and suitability for industrial scale-up.

Green Chemistry Approaches

  • Use of glycerine and cerium(III) chloride as recyclable media for epoxide ring-opening.
  • Room temperature reactions with excellent yields.
  • Environmentally friendly and sustainable alternatives.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Two-step epoxide + amine Epichlorohydrin + naphthol → epoxide → ring-opening with isopropylamine High yield, well-established Racemic mixture, longer reaction time
Phase transfer catalysis Naphthol + epichlorohydrin + isopropylamine + catalyst under alkali Mild conditions, industrially scalable Requires catalyst optimization
Glycerine/CeCl3 medium Epoxide ring-opening at room temp in green media Eco-friendly, recyclable Less common industrial use

Research Findings and Analytical Data

  • The epoxide intermediate and final products are characterized by ^1H-NMR, ^13C-NMR, IR, and UV spectroscopy.
  • Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Antioxidant activity and enantioseparation studies have been reported for related derivatives.
  • Mass spectrometry confirms molecular weights and structural integrity.

属性

IUPAC Name

(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873366
Record name (S)-Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4199-09-1
Record name (-)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4199-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propranolol, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Propranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74MLR03FLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

40.0 g of N-pyrrolidone, 20.0 g of propranolol HCl and 20.0 g of polyvinylpyrrolidone with a K value of 90 are dissolved in 40.0 g of demineralized water. This solution is incorporated into 333.3 g of 30% strength polyvinyl acetate dispersion of the invention while stirring. A 200 μm knife is used to spread this mixture onto a 40 μm-thick polyester sheet, which is then dried at 60° C. The spreading process is repeated once more to increase the layer thickness. After covering the polymer layer with a siliconized released liner it is possible to punch out any desired shapes.
Name
N-pyrrolidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyvinylpyrrolidone
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
[Compound]
Name
polyvinyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.55 ml of (1-methylethyl)amine (0.0297 mol) are mixed with 1.25 ml of H2O and the mixture is then stirred with 5 g of 1-(1-naphthyloxy)-2,3-epoxypropane (0.0249 mol) and reacted at room temperature for 23 hours.
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 11.5 parts of 1-(iso-propyl)-3-azetidinol and 15.8 parts of α-naphthol 0.2 part of 182°- potassium hydroxide was added, and the mixture was heated under nitrogen gas at 160° C. for 20 hours. The reaction mixture was cooled and then extracted with ether. The ether extract was washed with 2N-NaOH aqueous solution and then with water. The liquor was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was recrystallized for cyclohexane or subjected to distillation under reduced pressure. As a result 19.6 parts of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol having a melting point of 94°-96° C. and a boiling point of 158°-159° C. under 2.5 mm Hg were obtained. The yield was 76%. The residue of infra-red spectrum analysis of the product are as follows:
[Compound]
Name
11.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1-(isopropyl)-3-azetidinol and α-naphthol were reacted in the same manner as in Example 6 to form 1-(α-naphthoxy)-3-(iso-propylamino)-2-propanol. Then the propanol was dissolved in anhydrous ether and was converted to a hydrochloride by blowing a hydrochloric acid gas into the resulting solution. As a result 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol hydrochloride melting at 162°-164° C was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
Reactant of Route 3
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。